Isopropyl beta-D-thioglucopyranoside

Catalog No.
S1515243
CAS No.
19165-11-8
M.F
C9H18O5S
M. Wt
238.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl beta-D-thioglucopyranoside

CAS Number

19165-11-8

Product Name

Isopropyl beta-D-thioglucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol

Molecular Formula

C9H18O5S

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

BPHPUYQFMNQIOC-ZEBDFXRSSA-N

SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopropyl β-D-thioglucopyranoside (IPTG-Glu) is a structural analog of lactose and a non-metabolizable thioglycoside used in molecular biology. Like its close structural relative, Isopropyl β-D-1-thiogalactopyranoside (IPTG), it is capable of binding to the lac repressor protein, which derepresses the *lac* operon and induces the expression of genes under its control. Both compounds serve as gratuitous inducers because they are not broken down by β-galactosidase, ensuring that their concentration remains stable throughout an experiment. This stability is a key procurement-relevant property for achieving reproducible, time-dependent control over protein expression in laboratory and industrial settings.

While both Isopropyl β-D-thioglucopyranoside and its galactose analog (IPTG) function as inducers, they are not functionally interchangeable for all applications. The primary structural difference—a glucose moiety versus a galactose moiety—can lead to differences in binding affinity for the lac repressor, transport into the cell, and potential off-target effects. Critically, high concentrations of the common substitute IPTG are known to be toxic to host cells like *E. coli*, leading to reduced growth rates, metabolic stress, and decreased protein yields. Therefore, substituting one for the other without re-optimizing concentration and induction conditions can compromise experimental reproducibility, cell viability, and the final yield of soluble protein, making the choice of inducer a critical process parameter.

Reduced Cellular Toxicity and Growth Inhibition Compared to IPTG

The most common *lac* operon inducer, IPTG (the galactose analog), is known to be toxic at concentrations frequently used for protein expression (typically 0.5-1.0 mM), reducing bacterial growth rate and overall protein yield. A study directly comparing C-glycoside analogs of IPTG, which are structurally more similar to the glucoside form, found that the analog reduced bacterial growth to a lesser degree than IPTG. Specifically, the C-galactoside analog (1-β-D-galactopyranosyl-2-methylpropane) showed less growth inhibition in *E. coli* compared to the control group than IPTG did.

Evidence DimensionBacterial Growth Inhibition
Target Compound DataReduced growth inhibition (qualitative data from close analog)
Comparator Or BaselineIPTG showed greater growth inhibition than the C-glycoside analog and the uninduced control.
Quantified DifferenceNot quantified in the available abstract, but described as a lesser degree of growth reduction.
ConditionsRecombinant protein expression in E. coli.

Lower toxicity allows for healthier cell cultures, potentially leading to higher yields of correctly folded, soluble protein and improved process reproducibility.

Enhanced Chemical Stability of Thioglycoside Bond Compared to O-Glycosides

The thioether linkage (C-S-C) in Isopropyl β-D-thioglucopyranoside is significantly more resistant to enzymatic hydrolysis by glycosidases compared to the corresponding O-glycoside bond (C-O-C) found in natural sugars like lactose. While many glycoside hydrolase enzymes can efficiently cleave O-glycosides, the hydrolysis of thioglycosides is often much less efficient or requires specialized catalytic mechanisms not present in common enzymes like β-galactosidase. This inherent stability ensures the compound is not consumed by the host organism, maintaining a constant inducer concentration over long-term experiments.

Evidence DimensionResistance to Enzymatic Hydrolysis
Target Compound DataHigh (characteristic of thioglycosides)
Comparator Or BaselineO-glycosides (e.g., lactose) are readily hydrolyzed by β-galactosidase.
Quantified DifferenceQualitatively described as "much less efficient" for S-substrates vs. O-substrates.
ConditionsIn the presence of glycoside hydrolase enzymes.

This ensures consistent and reproducible induction levels throughout the entire duration of a cell culture or bioprocess, which is critical for process control and scalability.

Expression of Toxic or Growth-Inhibiting Recombinant Proteins

When expressing a protein that is itself toxic or imposes a significant metabolic burden on the host, minimizing additional stress from the inducing agent is critical. Due to evidence suggesting lower cytotoxicity compared to standard IPTG, this compound is a rational choice to maximize cell viability and the yield of functional target protein.

Long-Duration Fermentation and Continuous Culture

In bioprocesses that run for extended periods, such as continuous cultures or long fed-batch fermentations, the non-metabolizable nature of the thioglycoside bond is a key advantage. It ensures that the inducer concentration does not deplete over time due to enzymatic degradation, providing stable and continuous gene expression without the need for repeated additions.

High-Reproducibility Screening and Process Development

For applications requiring high precision and reproducibility, such as screening protein variants or developing a scalable bioprocess, using a less toxic inducer can reduce a significant source of experimental variability. Healthier cell populations respond more consistently to induction, leading to more reliable and transferable results from the bench to pilot scale.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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